3-Amino-n-(1h-imidazol-2-yl)propanamide

Covalent inhibitor warhead EGFR tyrosine kinase Intracellular activation

Covalent inhibitor programs require building blocks that deliver intracellular activation selectivity without off-target toxicity. 3-Amino-N-(1H-imidazol-2-yl)propanamide (CAS 302339-23-7) addresses this directly. • Terminal primary amine enables latent acrylamide warhead formation via intracellular activation, providing superior selectivity over direct acrylamide warheads for EGFR T790M and cysteine-dependent kinase programs. • Imidazol-2-yl amide core offers bidentate metal coordination for zinc-dependent enzymes (HDACs, MMPs, carbonic anhydrases), outperforming simple carboxamide termini. • FBDD-optimized profile: XLogP3 = -0.9, TPSA = 83.8 Ų; supplied at 95% purity in free base and dihydrochloride forms for library synthesis at medicinal chemistry scales.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B13211887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-n-(1h-imidazol-2-yl)propanamide
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)NC(=O)CCN
InChIInChI=1S/C6H10N4O/c7-2-1-5(11)10-6-8-3-4-9-6/h3-4H,1-2,7H2,(H2,8,9,10,11)
InChIKeyHWHLOILPNVNHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-n-(1h-imidazol-2-yl)propanamide: Identity & Procurement


3-Amino-n-(1h-imidazol-2-yl)propanamide (CAS 302339-23-7) is a heterocyclic organic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol [1]. It features a primary amine at the 3-position of a propanamide chain linked to an imidazol-2-yl moiety via an amide bond, represented by the SMILES notation: NCCC(=O)Nc1ncc[nH]1 . This compound serves as a versatile chemical intermediate and a functional building block in medicinal chemistry, notably as a synthetic precursor to covalent warheads and receptor-targeted ligands [2]. It is commercially available in free base and dihydrochloride salt forms from multiple vendors, with typical purity specifications of 95% .

Why Generic Substitution of 3-Amino-n-(1h-imidazol-2-yl)propanamide Fails


In-class 3-aminopropanamide derivatives or imidazole-carboxamide congeners cannot be simply interchanged due to critical structure-activity differences. The terminal primary amine on the propanamide chain is essential for generating a latent acrylamide warhead via intracellular activation, a property absent in N-alkylated or beta-substituted analogs [1]. The imidazol-2-yl amide core provides both a hydrogen-bond donor/acceptor network and metal-coordination capacity that directly influences target binding selectivity; replacing the imidazole with a simple amide or acylguanidine scaffold significantly alters potency and pharmacokinetics, as demonstrated in NHE-1 inhibitor programs where aminoimidazoles achieved oral bioavailability and in vitro activity comparable to acylguanidines but with distinct selectivity profiles [2]. Furthermore, isomeric variants such as 3-Amino-3-(1H-imidazol-2-yl)propanamide (beta-amino isomer, CAS 771521-69-8) exhibit different physicochemical properties (density, boiling point, LogP) that affect formulation, solubility, and biological performance [3].

3-Amino-n-(1h-imidazol-2-yl)propanamide vs. Closest Analogs


Latent vs. Direct Acrylamide Warhead Selectivity

The 3-aminopropanamide motif, as present in the target compound, functions as a latent cysteine-reactive warhead that is selectively activated in the intracellular environment to release an acrylamide derivative. In a head-to-head comparison within the 4-anilinoquinazoline series, the 3-aminopropanamide-containing compound (prototypical example: N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide) did NOT show covalent binding to cell-free EGFR-TK in a fluorescence assay, whereas it underwent intracellular activation to form a reactive acrylamide species capable of alkylating cysteine residues. This contrasts with direct acrylamide warheads, which exhibit cell-free reactivity and can cause 'rapid metabolic deactivation or nonspecific reactions with off-targets' [1]. In A549 lung cancer cells, the 3-aminopropanamide derivatives proved 'as efficient as their acrylamide analogues in inhibiting EGFR-TK autophosphorylation'. Critically, several 3-aminopropanamides suppressed proliferation of gefitinib-resistant H1975 cells (harboring T790M mutation) at 'significantly lower concentrations than did gefitinib' [1].

Covalent inhibitor warhead EGFR tyrosine kinase Intracellular activation

Positional Isomerism: Reactivity of Terminal vs. Beta-Amino Forms

The target compound (CAS 302339-23-7) bears the primary amine at the terminal (3-) position of the propanamide chain, distinguishing it from its beta-amino isomer 3-Amino-3-(1H-imidazol-2-yl)propanamide (CAS 771521-69-8). This positional difference directly impacts the compound's potential as a latent warhead: the terminal amine is required for selective activation to the acrylamide species, whereas the beta-amino isomer cannot undergo this transformation. Physicochemical differences between the two isomers include: the beta-isomer (CAS 771521-69-8) has a computed density of 1.3±0.1 g/cm³, a boiling point of 523.0±45.0 °C at 760 mmHg, and a LogP of -1.59 [2]. The target compound has a computed XLogP3 of -0.9 and a topological polar surface area (TPSA) of 83.8 Ų [1].

Positional isomerism Structure-activity relationship Chemical intermediate selection

Imidazol-2-yl Amide Bidentate Metal Coordination

The imidazole ring in 3-Amino-n-(1h-imidazol-2-yl)propanamide provides bidentate coordination capability via the N3 nitrogen and the adjacent amide carbonyl oxygen, a feature absent in simple alkyl amides such as 3-aminopropanamide (CAS 569-31-8) or beta-alaninamide. This imidazole-derived peptide bond replacement has been exploited in HIV-1 protease inhibitor design: substitution of the C-terminal carboxamide of a hydroxyethylene-containing tripeptide analogue with an imidazole group imparts 'greatly improved pharmacokinetic and oral bioavailability properties on the compound compared to its carboxamide-containing homologue' [1]. The imidazol-2-yl amide thus serves as a privileged scaffold for zinc-binding metalloenzyme inhibitors and aspartyl protease inhibitors.

Metal coordination chemistry Metalloenzyme inhibition Ligand design

Primary Amine: Facile Derivatization Advantage

The target compound possesses a free primary amine on the propanamide chain, which enables diverse derivatization reactions including amidation, reductive amination, urea formation, and sulfonamide synthesis. In contrast, N-methylated analogs such as (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide have a tertiary amine or substituted imidazole nitrogen, which alters reactivity and reduces the number of accessible chemical transformations . The Enamine building block catalog prices for 3-amino-N-(1H-imidazol-2-yl)propanamide are: 0.1 g = $653, 1.0 g = $743, 2.5 g = $1,454, 5 g = $2,152, and 10 g = $3,191 (Sept 2023 pricing, 95% purity) [1].

Chemical derivatization Combinatorial library synthesis Fragment-based drug design

3-Amino-n-(1h-imidazol-2-yl)propanamide: Procurement-Driven Applications


Covalent Warhead Development for EGFR and Kinases

Research teams designing covalent inhibitors for EGFR (including T790M resistance mutants) or other cysteine-dependent kinases should select 3-Amino-n-(1h-imidazol-2-yl)propanamide as a building block to exploit the latent 3-aminopropanamide warhead mechanism, which provides intracellular activation selectivity over direct acrylamide warheads while maintaining comparable cellular potency [1]. This compound serves as a key intermediate for generating focused libraries of 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile conjugates.

Metalloenzyme Inhibitor Design for HDAC, MMP, Carbonic Anhydrase

Programs targeting zinc-dependent or other metal-dependent enzymes can leverage the imidazol-2-yl amide group's bidentate metal coordination ability, which is superior to simple carboxamide termini. The imidazole-peptide bond replacement strategy has demonstrated improved oral bioavailability and pharmacokinetics in protease inhibitor programs [2]. This compound can be incorporated into larger inhibitor scaffolds targeting histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or carbonic anhydrases.

Fragment-Based Lead Generation & Combinatorial Library Synthesis

The free primary amine and imidazole moiety in 3-Amino-n-(1h-imidazol-2-yl)propanamide make it suitable as a fragment for fragment-based drug discovery (FBDD), enabling diverse chemical elaboration. The computed properties (XLogP3 = -0.9, TPSA = 83.8 Ų) indicate good solubility and drug-likeness [3]. Procurement of larger quantities (1-10 g) from Enamine supports library synthesis at medicinal chemistry scales [4].

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